molecular formula C18H16N2O2S B2359265 N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide CAS No. 313241-87-1

N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide

Cat. No. B2359265
CAS RN: 313241-87-1
M. Wt: 324.4
InChI Key: SVNYFIODRWYBFK-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MTA belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The methoxyphenyl group in the compound may enhance these properties, making it a potential candidate for antioxidant therapy research.

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole ring have been reported to exhibit analgesic and anti-inflammatory activities . This makes them valuable in the development of new pain relief medications and anti-inflammatory drugs, which could be less toxic and more effective than current treatments.

Antimicrobial and Antifungal Applications

Thiazole derivatives, including those with methoxyphenyl groups, have shown promising results as antimicrobial and antifungal agents . Research into these applications could lead to the development of new drugs to treat infections that are resistant to existing antibiotics.

Antiviral Applications

The structural features of thiazole compounds have been associated with antiviral activity, including against HIV . Further research into this application could contribute to the ongoing fight against viral diseases, especially those that have developed resistance to current antiviral drugs.

Neuroprotective Applications

Thiazole derivatives have potential as neuroprotective agents. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage . This compound’s specific structure could be the basis for developing new treatments for conditions like Alzheimer’s and Parkinson’s disease.

Antitumor and Cytotoxic Applications

Research has indicated that thiazole derivatives can have antitumor and cytotoxic effects . This compound could be studied for its potential use in cancer therapy, possibly offering a new approach to targeting cancer cells with reduced side effects.

Antihypertensive and Cardiovascular Applications

Some thiazole derivatives have been found to have antihypertensive effects, which could be beneficial in treating high blood pressure and related cardiovascular conditions . The unique structure of this compound might provide a new avenue for cardiovascular drug development.

Gastrointestinal Protective Applications

Related compounds have shown protective effects against intestinal mucositis, a common side effect in cancer treatment . This suggests that the compound could be researched for its potential to protect the gastrointestinal tract from damage caused by chemotherapy.

Mechanism of Action

Target of Action

The compound N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide, a thiazole derivative, has been found to interact with various biological targets. Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Specifically, some N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .

Mode of Action

The interaction of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide with its targets results in various changes. For instance, when acting as a tubulin inhibitor, it can disrupt the polymerization of tubulin, thereby inhibiting cell division and showing antiproliferative activity . This interaction with tubulin could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

Given its potential role as a tubulin inhibitor, it may affect the microtubule dynamics within cells, which are crucial for various cellular processes including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide.

Result of Action

The molecular and cellular effects of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide’s action depend on its specific targets and mode of action. As a potential tubulin inhibitor, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the inhibition of tumor growth and potentially contribute to the treatment of cancer.

properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)17(21)20-18-19-15(11-23-18)14-8-3-4-9-16(14)22-2/h3-11H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNYFIODRWYBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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